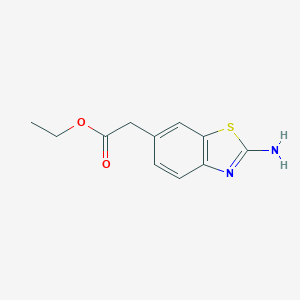

(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 2-(2-amino-1,3-benzothiazol-6-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-2-15-10(14)6-7-3-4-8-9(5-7)16-11(12)13-8/h3-5H,2,6H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYRGKVSKZCQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester is a heterocyclic compound featuring a benzothiazole core. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules.[1] The benzothiazole nucleus is known to confer a range of pharmacological activities, and its derivatives are explored for their potential as therapeutic agents.[1] This guide provides a comprehensive overview of the physical and chemical properties of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester, offering a foundational resource for researchers working with this compound.

Molecular Structure and Properties

The unique arrangement of atoms and functional groups in (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester dictates its physical and chemical behavior. The presence of the aromatic benzothiazole system, the primary amine, and the ethyl ester functionality all contribute to its characteristics.

Diagram of the Molecular Structure of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester

A 2D representation of the chemical structure.

Physicochemical Data

A summary of the key physical and chemical properties of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester is presented in the table below. This data is essential for designing experimental conditions, ensuring proper handling and storage, and for the interpretation of analytical results.

| Property | Value | Source(s) |

| CAS Number | 68195-02-8 | [2] |

| Molecular Formula | C₁₁H₁₂N₂O₂S | [2] |

| Molecular Weight | 236.29 g/mol | [2] |

| Appearance | Off-white to pale yellow crystalline powder | [3] |

| Melting Point | 104-108 °C | [3] |

| Boiling Point | Decomposes at elevated temperatures | [3] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO); slightly soluble in water | [3] |

Synthesis and Characterization

The synthesis of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester can be achieved through a multi-step process, leveraging established methods for the formation of the benzothiazole ring system. A plausible synthetic route is outlined below.

Proposed Synthesis Pathway

A common and effective method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen. This can be adapted for the synthesis of the target molecule.

Diagram of the Proposed Synthesis Workflow

A plausible workflow for synthesis and purification.

Experimental Protocol: Synthesis

This protocol describes a potential method for the laboratory-scale synthesis of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester.

Materials:

-

p-Aminophenylacetic acid

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Potassium thiocyanate (KSCN)

-

Bromine

-

Glacial acetic acid

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Esterification of p-Aminophenylacetic acid:

-

Dissolve p-aminophenylacetic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product, ethyl p-aminophenylacetate, with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Thiocyanation and Cyclization:

-

Dissolve the resulting ethyl p-aminophenylacetate and potassium thiocyanate in glacial acetic acid.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture into ice water.

-

Collect the precipitate by filtration, wash with water, and then recrystallize from a suitable solvent such as ethanol to yield (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester.

-

Characterization Methods

To confirm the identity and purity of the synthesized (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester, a combination of spectroscopic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzothiazole ring, the methylene and methyl protons of the ethyl ester group, the methylene protons of the acetic acid moiety, and the protons of the primary amine. The aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm). The ethyl group would present as a quartet for the -CH₂- protons (around δ 4.1-4.3 ppm) and a triplet for the -CH₃ protons (around δ 1.2-1.4 ppm). The methylene protons of the acetate group would likely appear as a singlet around δ 3.6 ppm. The amine protons would show a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons of the benzothiazole ring, the carbonyl carbon of the ester, and the aliphatic carbons of the ethyl and acetate groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1730 cm⁻¹), and C-N and C-S stretching vibrations associated with the benzothiazole ring.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should provide an exact mass that corresponds to the molecular formula C₁₁H₁₂N₂O₂S.

Applications in Research and Development

The (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine and the ester functional groups serve as handles for further chemical modifications, allowing for the generation of libraries of derivatives for biological screening. Research has explored derivatives of 2-aminobenzothiazole for a range of activities, including their potential as anticancer agents. The acetic acid ethyl ester side chain can also be modified to explore structure-activity relationships and optimize pharmacokinetic properties.

Conclusion

This technical guide provides a detailed overview of the core physical and chemical properties of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester. The information presented, from its molecular structure and physicochemical data to a plausible synthesis and characterization workflow, is intended to be a valuable resource for researchers in the fields of chemistry and drug discovery. A thorough understanding of these fundamental properties is crucial for the effective use of this compound in the development of novel bioactive agents.

References

- (2-Amino-Benzothiazol-6-Yl)-Acetic Acid Ethyl Ester - Cas No: 68195-02-8. TradeIndia. Accessed January 23, 2026.

- (2-Amino-Benzothiazol-6-Yl)-Acetic Acid Ethyl Ester - Cas No: 68195-02-8. TradeIndia. Accessed January 23, 2026.

- (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester. LookChem. Accessed January 23, 2026.

- Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. Accessed January 23, 2026.

- SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. Accessed January 23, 2026.

- (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester. ChemScene. Accessed January 23, 2026.

- Ethyl 4-aminobenzoate. The Royal Society of Chemistry. Accessed January 23, 2026.

- a class of carbonic anhydrase II and VII-selective inhibito. Semantic Scholar. Accessed January 23, 2026.

- Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides.

- 2-Amino-1,3-benzothiazole-6-carboxylic acid ethyl ester. Chem-Impex. Accessed January 23, 2026.

- (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester. ChemScene. Accessed January 23, 2026.

- Ethyl 2-Aminobenzothiazole-6-carboxyl

- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. Accessed January 23, 2026.

- Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).

- Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PMC. Accessed January 23, 2026.

- Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides.

- Eurasian Journal of Analytical Chemistry Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives.

- 2-Aminothiazole. PubChem. Accessed January 23, 2026.

- Ethyl 2-(benzo[d]thiazol-2-yl)acetate. Benchchem. Accessed January 23, 2026.

- Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. PubMed. Accessed January 23, 2026.

Sources

An In-depth Technical Guide to (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester is a heterocyclic compound of significant interest in medicinal chemistry. Its core structure, the 2-aminobenzothiazole moiety, is a recognized "privileged scaffold" known to impart a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a proposed synthetic route, and the potential therapeutic applications of this promising molecule. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Chemical Structure and Physicochemical Properties

The foundational structure of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester comprises a bicyclic system where a thiazole ring is fused to a benzene ring. An amino group is substituted at the 2-position of the thiazole ring, and an ethyl acetate group is attached to the 6-position of the benzene ring via a methylene bridge.

Molecular Formula: C₁₁H₁₂N₂O₂S

Molecular Weight: 236.29 g/mol

CAS Number: 68195-02-8

The key functional groups contributing to its chemical reactivity and potential biological interactions are the primary amino group, the ester functional group, and the nitrogen and sulfur heteroatoms within the benzothiazole ring system.

Below is a visualization of the core chemical structure:

Figure 1: Chemical structure of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 65.21 Ų | [1] |

| logP | 1.9841 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Rotatable Bonds | 3 | [1] |

| Note: These properties are computationally predicted and await experimental verification. |

Proposed Synthesis Protocol

Reaction Scheme:

Figure 2: Proposed synthesis of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve ethyl p-aminophenylacetate (1 equivalent) in glacial acetic acid.

-

Addition of Thiocyanate: To the stirred solution, add potassium thiocyanate (KSCN) (1.1 equivalents).

-

Bromination: Cool the reaction mixture in an ice bath to 0-5 °C. Prepare a solution of bromine (1.1 equivalents) in glacial acetic acid and add it dropwise to the reaction mixture via the dropping funnel, ensuring the temperature does not exceed 10 °C. The dropwise addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.

-

Reaction Progression: After the complete addition of bromine, continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water. The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any unreacted salts and acetic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).

Causality Behind Experimental Choices:

-

Glacial Acetic Acid: Serves as a solvent that can dissolve the reactants and facilitate the reaction. Its acidic nature also plays a role in the reaction mechanism.

-

Potassium Thiocyanate: Provides the thiocyanate ion (SCN⁻), which is essential for the formation of the thiazole ring.

-

Bromine: Acts as an oxidizing agent to facilitate the cyclization of the intermediate thiourea derivative to form the benzothiazole ring system.

-

Low-Temperature Addition of Bromine: This is a critical step to control the reactivity of bromine and prevent unwanted side reactions, such as bromination of the aromatic ring.

Characterization

As no experimental spectral data for (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester is currently available in public databases, the following are predicted characteristic signals based on the analysis of its structure and data from analogous compounds. Experimental verification is essential for confirming the structure of the synthesized compound.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Characteristic Signals |

| ¹H NMR | - Triplet and quartet signals in the aliphatic region corresponding to the ethyl ester group (CH₃ and CH₂).- A singlet for the methylene protons (CH₂) connecting the aromatic ring and the ester group.- Signals in the aromatic region corresponding to the protons on the benzothiazole ring.- A broad singlet for the amino (NH₂) protons. |

| ¹³C NMR | - Signals in the aliphatic region for the carbons of the ethyl group and the methylene bridge.- A signal for the carbonyl carbon of the ester.- Multiple signals in the aromatic region for the carbons of the benzothiazole ring system.- A signal for the carbon at the 2-position of the benzothiazole ring, bonded to the amino group. |

| IR (Infrared) Spectroscopy | - N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹).- C-H stretching vibrations for the aromatic and aliphatic protons.- A strong C=O stretching vibration for the ester carbonyl group (around 1730-1750 cm⁻¹).- C=N and C=C stretching vibrations characteristic of the benzothiazole ring system. |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (236.29).- Fragmentation patterns corresponding to the loss of the ethoxy group, the entire ester group, and other characteristic fragments of the benzothiazole core. |

Potential Therapeutic Applications

The 2-aminobenzothiazole scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a broad spectrum of biological activities.[3] This suggests that (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester holds significant potential for therapeutic applications.

Figure 3: Potential therapeutic applications of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester.

-

Anticancer Activity: Numerous 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cancer cell proliferation, survival, and metastasis.[4][5] The title compound could be investigated for its efficacy against different cancer cell lines.

-

Antimicrobial Activity: The benzothiazole nucleus is a key component of many antimicrobial agents.[6] (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester could be screened for its activity against a panel of pathogenic bacteria and fungi.

-

Anti-inflammatory Activity: Several compounds containing the 2-aminobenzothiazole moiety have shown significant anti-inflammatory properties.[6] This suggests that the target molecule could be a candidate for the development of new anti-inflammatory drugs.

-

Neurodegenerative Disorders: There is growing interest in the potential of 2-aminobenzothiazole derivatives for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3]

The ethyl acetate group at the 6-position provides a handle for further structural modifications, allowing for the generation of a library of derivatives with potentially enhanced potency and selectivity for various biological targets.

Conclusion

(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester is a molecule with a promising chemical structure for the development of new therapeutic agents. While a specific, validated synthesis and complete experimental characterization are yet to be reported in the literature, this guide provides a robust, proposed synthetic protocol based on established chemical principles. The diverse biological activities associated with the 2-aminobenzothiazole scaffold strongly suggest that this compound and its future derivatives are worthy of further investigation by the scientific and drug development communities.

References

- A Review on Synthesis of 2-Amino-6-Substituted Benzothiazole. Research Journal of Pharmaceutical, Biological and Chemical Sciences. 2012;3(1):631-641.

- Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 10(1), 1-16.

-

PubChem. Ethyl 2-aminobenzothiazole-6-carboxylate. [Link]

-

PubChem. Ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate. [Link]

-

Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]

- Al-Ostoot, F. H., & Al-Ghamdi, A. A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Science OA, 7(3), FSO664.

- Dass, R., & Wuest, W. M. (2021). An Efficient One-pot Synthesis of 2-Aminobenzothiazoles from Substituted Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O. Tetrahedron Letters, 82, 153388.

- Zhu, Y., Chen, W., Zhao, D., Zhang, G., & Yu, Y. (2019). One-Pot Three-Component Strategy for Polysubstituted 2-Aminothiazoles via Ring Opening of α-Nitro Epoxides. Synthesis, 51(10), 2023-2029.

- Kamal, A., & Kumar, P. P. (2007). Solid-Phase Synthesis of 2-Aminobenzothiazoles.

- Al-Suhaimi, K. M., Al-Salahi, R., & Marzouk, M. (2021). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 6(45), 30485-30497.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. International Journal of Chemical Sciences, 12(1), 133-146.

- Al-Ghorbani, M., & Al-Amiery, A. A. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 5(4), 481-487.

-

International Association of Engineering and Science Multidisciplinary. 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. [Link]

-

ResearchGate. Commercial drugs having 2-aminobenzothiazole. [Link]

- Jebur, A. K., & Al-Juboori, A. M. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole-6-carboxylate derivatives. Eurasian Journal of Analytical Chemistry, 14(2), 271-278.

- Dass, R., & Wuest, W. M. (2021). An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichloroiodate and ammonium thiocyanate in DMSO:H2O. Tetrahedron Letters, 82, 153388.

-

Royal Society of Chemistry. Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. [Link]

- Elgemeie, G. H., & Azzam, R. A. (2022). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one.

-

Royal Society of Chemistry. Supporting Information. [Link]

Sources

An In-Depth Technical Guide to (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester: Properties, Synthesis, and Applications in Oncological Research

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and application of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester. This benzothiazole derivative is a valuable building block in medicinal chemistry, particularly in the exploration of novel anticancer agents.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole moiety is a privileged heterocyclic structure in drug discovery, renowned for its diverse pharmacological activities.[1] Derivatives of 2-aminobenzothiazole, in particular, have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester (CAS 68195-02-8) represents a key intermediate, offering multiple reactive sites for further chemical modification and the development of novel therapeutic candidates. Its structure combines the biologically active 2-aminobenzothiazole core with an ethyl acetate group at the 6-position, providing a handle for creating libraries of compounds with diverse functionalities.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 236.29 g/mol | [3] |

| Molecular Formula | C₁₁H₁₂N₂O₂S | [3] |

| CAS Number | 68195-02-8 | [3] |

| Appearance | Off-white to light yellow solid (typical) | |

| Solubility | Soluble in DMSO, DMF, and hot ethanol | |

| Storage | Store at 2-8°C, sealed in a dry environment | [3] |

Spectroscopic Characterization:

-

¹H NMR: Protons of the ethyl group (a triplet and a quartet), aromatic protons on the benzothiazole ring, and a singlet for the amino group protons.

-

¹³C NMR: Carbonyl carbon of the ester, carbons of the ethyl group, and distinct signals for the aromatic carbons of the benzothiazole core.

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, C=O stretching of the ester, and C=N stretching of the thiazole ring.[4]

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester

The synthesis of 2-aminobenzothiazole derivatives can be achieved through various routes. A common and effective method involves the cyclization of a substituted arylthiourea. Below is a detailed, field-proven protocol for the synthesis of the title compound, adapted from established methodologies for similar structures.[5][6]

Reaction Principle: The synthesis commences with the formation of a thiourea derivative from the corresponding aniline, followed by an oxidative cyclization to form the 2-aminobenzothiazole ring.

Experimental Protocol:

Step 1: Synthesis of the Arylthiourea Intermediate

-

Reactants:

-

(4-Aminophenyl)acetic acid ethyl ester

-

Ammonium thiocyanate or Potassium thiocyanate

-

Hydrochloric acid

-

-

Procedure:

-

Dissolve (4-Aminophenyl)acetic acid ethyl ester in a suitable solvent such as ethanol.

-

Add a solution of ammonium thiocyanate in water.

-

Slowly add concentrated hydrochloric acid while stirring and maintaining the temperature below 30°C.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain the arylthiourea intermediate.

-

Step 2: Oxidative Cyclization to form the Benzothiazole Ring

-

Reactants:

-

Arylthiourea intermediate from Step 1

-

Bromine

-

Glacial acetic acid

-

-

Procedure:

-

Suspend the arylthiourea intermediate in glacial acetic acid.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, stir the mixture at room temperature for 12-18 hours.

-

Pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.

-

Neutralize the solution with a base (e.g., sodium hydroxide or ammonia) to precipitate the product.

-

Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester.

-

Causality Behind Experimental Choices:

-

The use of a strong acid in Step 1 facilitates the formation of the isothiocyanate in situ, which then reacts with the amine.

-

The oxidative cyclization in Step 2 with bromine is a classic and efficient method for forming the thiazole ring in benzothiazoles.

-

Maintaining a low temperature during the bromination step is crucial to control the reaction rate and minimize the formation of byproducts.

Self-Validating System: The purity of the final product should be confirmed by Thin Layer Chromatography (TLC), and its identity verified through spectroscopic methods (NMR, IR, and Mass Spectrometry) to ensure the successful synthesis of the target molecule.

Diagram of the Synthesis Workflow:

Caption: Synthetic pathway for (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester.

Application in Anticancer Drug Discovery: A Protocol for In Vitro Evaluation

The 2-aminobenzothiazole scaffold is a cornerstone in the development of novel anticancer agents, with derivatives showing activity against various cancer cell lines.[1] The following protocol outlines a standard in vitro assay to evaluate the cytotoxic potential of newly synthesized derivatives of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Harvest the cells using trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.

-

Replace the medium in the 96-well plate with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Trustworthiness of the Protocol: The MTT assay is a well-established and reliable colorimetric assay for assessing cell metabolic activity. The inclusion of positive and negative controls ensures the validity of the results.

Diagram of the Experimental Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester is a compound of significant interest in medicinal chemistry, offering a versatile platform for the synthesis of novel bioactive molecules. Its established physicochemical properties and the availability of robust synthetic routes facilitate its use in drug discovery programs. The demonstrated potential of the 2-aminobenzothiazole scaffold in oncology warrants further investigation of derivatives of this compound. Future research should focus on creating diverse chemical libraries based on this core structure and evaluating their efficacy and mechanism of action in a broader range of cancer models, including in vivo studies.

References

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. Available at: [Link]

-

AN EFFECTIVE SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES. ResearchGate. Available at: [Link]

-

Eurasian Journal of Analytical Chemistry Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. ResearchGate. Available at: [Link]

-

Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. ResearchGate. Available at: [Link]

-

Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. ResearchGate. Available at: [Link]

-

2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. Available at: [Link]

-

Benzothiazole, 2-amino-6-methyl-. Organic Syntheses. Available at: [Link]

-

2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. ResearchGate. Available at: [Link]

-

Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. Available at: [Link]

-

Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. ACS Omega. Available at: [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]

-

Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ScienceDirect. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. MDPI. Available at: [Link]

-

SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]

- Process for the preparation of 2-aminobenzothiazoles. Google Patents.

-

Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Baghdad Science Journal. Available at: [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]

-

Synthesis and characterization of some metal Ions with 2-amino acetate benzothiazole. ResearchGate. Available at: [Link]

Sources

- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Solubility of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate for Pharmaceutical Development

Executive Summary: Ethyl 2-(2-aminobenzothiazol-6-yl)acetate is a key heterocyclic building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of various bioactive molecules, including novel anticancer agents.[1][2] For drug development professionals, understanding the solubility of such an intermediate is paramount as it directly influences reaction kinetics, purification strategies, and, for its derivatives, the ultimate bioavailability and formulation of potential drug candidates. This guide provides a comprehensive overview of the known physicochemical properties of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate, explores the theoretical and practical aspects of its solubility, and presents a detailed, self-validating protocol for its experimental determination.

Compound Identity and Physicochemical Profile

Chemical Identity

The fundamental step in any technical evaluation is the unambiguous identification of the compound.

-

Systematic Name: (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester

-

Common Synonym: Ethyl 2-(2-aminobenzothiazol-6-yl)acetate

-

CAS Number: 68195-02-8[3]

-

Molecular Formula: C₁₁H₁₂N₂O₂S[3]

-

Molecular Weight: 236.29 g/mol [3]

-

Structure:

(Note: A representative image would be placed here in a final document.)

Physicochemical Properties

The compound's intrinsic properties are predictive of its behavior in various solvent systems. The data below has been consolidated from chemical databases and provides a baseline for understanding its solubility characteristics.

| Property | Value | Source |

| Molecular Weight | 236.29 | [3] |

| LogP (calculated) | 1.984 | [3] |

| Topological Polar Surface Area (TPSA) | 65.21 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Rotatable Bonds | 3 | [3] |

| Appearance | Pale yellow needles (for the related 2-Amino-1,3-benzothiazole-6-carboxylic acid ethyl ester) | [4] |

| Melting Point | 243-245 °C (for the related Ethyl-2-aminebenzothiazol-6-carboxylate) | [5] |

The LogP value of ~1.98 suggests a compound with moderate lipophilicity, predicting poor to moderate solubility in aqueous media and better solubility in organic solvents.

The Imperative of Solubility in Drug Discovery and Development

Solubility is a critical, often rate-limiting, physicochemical parameter in the journey of a molecule from a laboratory curiosity to a therapeutic agent. For a synthetic intermediate like Ethyl 2-(2-aminobenzothiazol-6-yl)acetate, its solubility dictates:

-

Reaction Conditions: The choice of solvent for subsequent synthetic steps depends on the ability to dissolve the starting material to achieve efficient reaction kinetics.

-

Purification: Crystallization, a common purification method, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at various temperatures.[5]

-

Formulation of Derivatives: The intrinsic solubility of the core scaffold influences the properties of its derivatives. Poor aqueous solubility is a primary hurdle in preclinical development, affecting absorption and bioavailability, and often leading to the failure of promising drug candidates. Understanding the solubility of the parent structure allows for the strategic design of prodrugs or salt forms to overcome these challenges.[6]

Solubility Profile: Predictions and Influential Factors

Predicted Solubility Behavior

-

Aqueous Solubility: The molecule possesses a large, rigid benzothiazole ring system, which is inherently hydrophobic. This, combined with a LogP value of nearly 2.0, strongly suggests that its intrinsic solubility in neutral water will be low.

-

Organic Solvent Solubility: Due to its aromatic nature and the presence of an ethyl ester group, the compound is expected to be soluble in a range of common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and moderately soluble in alcohols like ethanol and methanol.[5][7]

-

pH-Dependent Solubility: The presence of a primary amine group (pKa estimated to be weakly basic) at the 2-position of the benzothiazole ring is the most critical feature for pH-dependent solubility. In acidic conditions (pH < pKa), this amine group will become protonated, forming a cationic species. This salt formation will dramatically increase the molecule's polarity and its solubility in aqueous media. This is a key characteristic to be exploited in both synthesis and the development of derivatives.

A Validated Protocol for Experimental Solubility Determination

To generate reliable and reproducible solubility data, a robust experimental protocol is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[8] The following protocol is designed to be a self-validating system, ensuring the trustworthiness of the generated data.

Experimental Workflow for Shake-Flask Solubility Measurement

The following diagram outlines the logical flow of the experimental procedure.

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Methodology

Objective: To determine the thermodynamic solubility of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate in various pharmaceutically relevant solvents.

Materials & Reagents:

-

Ethyl 2-(2-aminobenzothiazol-6-yl)acetate (purity >98%)

-

Solvents: Deionized Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl (pH ~1.2), Ethanol, Dimethyl Sulfoxide (DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Calibrated analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Solutions: Add an excess amount of the solid compound (e.g., 5-10 mg) to a vial, ensuring that a significant amount of undissolved solid will remain at equilibrium. This is a critical step to guarantee saturation.

-

Solvent Addition: Accurately add a known volume (e.g., 1 mL) of the desired pre-equilibrated solvent to each vial.

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and moderate agitation speed.

-

Allow the samples to equilibrate for a minimum of 48 hours. A preliminary time-to-equilibrium study is recommended to confirm that the concentration in solution has reached a plateau.

-

-

Phase Separation:

-

After equilibration, let the vials stand to allow the solid to settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, either:

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and sample from the clear supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter. Discard the first portion of the filtrate to avoid any adsorption effects from the filter material.

-

-

-

Quantification:

-

Accurately dilute the clear, saturated supernatant with a suitable mobile phase to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC-UV method. A reverse-phase C18 column with a mobile phase of acetonitrile and water/buffer is typically suitable for this type of compound.

-

Prepare a calibration curve using stock solutions of the compound of known concentrations.

-

-

Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve. Back-calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Trustworthiness: The Self-Validating Analytical System

The reliability of the solubility data is directly dependent on the quality of the analytical method used for quantification. The HPLC method must be validated for:

-

Linearity: The detector response must be proportional to the concentration over the expected range.

-

Accuracy: The measured value should be close to the true value.

-

Precision: Repeated measurements should yield similar results.

-

Specificity: The method should be able to resolve the analyte from any potential degradants or impurities.

Application of Solubility Data in Pharmaceutical Development

The experimentally determined solubility data is not an endpoint but a critical input for strategic decision-making in the development pipeline.

Logical Framework for Applying Solubility Data

The following diagram illustrates how solubility data, in conjunction with permeability, informs formulation strategies, particularly within the Biopharmaceutics Classification System (BCS) framework.

Caption: Decision-making framework based on solubility data.

A derivative of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate with low aqueous solubility (< 0.1 mg/mL) but high predicted permeability would likely be a BCS Class II compound. This immediately flags absorption as a major hurdle, prompting formulation scientists to investigate advanced drug delivery technologies to enhance bioavailability.

Conclusion

Ethyl 2-(2-aminobenzothiazol-6-yl)acetate is a valuable scaffold in modern drug discovery. While its direct application as a therapeutic is unlikely, a thorough understanding of its physicochemical properties, particularly solubility, is indispensable for its efficient use in synthesis and for predicting the behavior of its more complex, biologically active derivatives. The predictive analysis based on its structure indicates low intrinsic aqueous solubility that is highly dependent on pH. For researchers and drug development professionals, the generation of precise, quantitative solubility data using a standardized and validated protocol, such as the shake-flask method detailed herein, is a foundational step in mitigating risks and accelerating the development of new and effective medicines.

References

-

HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. Available at: [Link]

-

Jebur, A. K., et al. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole-6-carboxylate derivatives. Eurasian Journal of Analytical Chemistry. Available at: [Link]

-

Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences. Available at: [Link]

-

Di Giorgio, E., et al. (2023). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. Available at: [Link]

-

Patel, H., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. Available at: [Link]

-

Wanjari, P., Bharati, A., & Ingle, V. (2016). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal for Pharmaceutical Research Scholars. Available at: [Link]

-

Zhu, Y., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. Available at: [Link]

- Prodrugs of riluzole and their method of use. Google Patents.

-

N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. MDPI. Available at: [Link]

-

Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry. Available at: [Link]

-

Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. Available at: [Link]

-

Baka, E. (2011). Development and examination of solubility measurement methods for drug solubility determination. Semantic Scholar. Available at: [Link]

-

Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. PubMed. Available at: [Link]

-

Solubility of Ethyl p -Aminobenzoate in Six Alcohols within (283.15 to 327.15) K. ResearchGate. Available at: [Link]

Sources

- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. US20150045401A1 - Prodrugs of riluzole and their method of use - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. semanticscholar.org [semanticscholar.org]

An In-Depth Technical Guide to (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester: Physicochemical Characterization and Pharmaceutical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester, a key heterocyclic intermediate in pharmaceutical research and development. The document outlines the critical physicochemical properties of this compound, with a primary focus on its melting point as a crucial determinant of purity and identity. A detailed, field-proven protocol for the synthesis and purification of this ester is presented, alongside a thorough characterization using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The significance of melting point determination as a critical quality attribute (CQA) in the context of drug development for benzothiazole derivatives is discussed, underscoring its role in ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs).

Introduction

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester (CAS No. 68195-02-8) is a valuable derivative within this class, serving as a versatile building block for the synthesis of more complex pharmaceutical agents. Its purity and well-defined physical characteristics are paramount for the successful development of novel therapeutics.

The melting point of a crystalline solid is a fundamental physical property that provides a rapid and reliable indication of its purity.[2] For a pure substance, the melting point is a sharp, well-defined temperature range, whereas impurities tend to depress and broaden this range.[3] In the pharmaceutical industry, melting point determination is a critical quality control measure to ensure the identity and purity of raw materials, intermediates, and final drug substances.[2]

This guide will delve into the technical details of determining the melting point of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester, contextualizing its importance within the broader framework of pharmaceutical development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester is essential for its application in drug discovery and development.

Melting Point

The melting point of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester has been reported to be in the range of 243-245 °C .[4] This high melting point is indicative of a stable crystalline lattice structure.

| Property | Value | Reference |

| Melting Point | 243-245 °C | [4] |

| Molecular Formula | C₁₁H₁₂N₂O₂S | |

| Molecular Weight | 236.29 g/mol | |

| CAS Number | 68195-02-8 |

Spectroscopic Data

Full characterization of the synthesized ester is crucial for confirming its structure and purity. Below is a summary of the expected spectroscopic data.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzothiazole ring, the methylene protons of the acetate group, and the ethyl ester protons. One study on the closely related "Ethyl-2-aminebenzothiazol-6-carboxylate" reported signals for aromatic protons between δ 7.39 and 8.02 ppm, a quartet for the CH₂ group protons at δ 2.45 ppm, and a triplet for the CH₃ protons at δ 1.46 ppm.[4]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule, including the carbonyl carbon of the ester and the carbons of the benzothiazole ring system.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. For "Ethyl-2-aminebenzothiazol-6-carboxylate," the FT-IR spectrum showed the disappearance of the carboxylic acid O-H stretch, the appearance of asymmetric and symmetric N-H stretching vibrations between 3333 and 3261 cm⁻¹, and a C=O stretching vibration of the ester at 1737 cm⁻¹.[4]

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]⁺ would be expected at m/z 236.

Synthesis and Purification Protocol

The following is a detailed, step-by-step methodology for the synthesis of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester. The causality behind the experimental choices is explained to provide a deeper understanding of the process.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis and purification of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester.

Step-by-Step Methodology

This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazole derivatives.[5][6]

-

Synthesis of 2-Amino-6-carboxymethylbenzothiazole:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-aminophenylacetic acid in glacial acetic acid.

-

Add potassium thiocyanate to the solution and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C. The bromine is the oxidizing agent that facilitates the cyclization to form the benzothiazole ring.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

-

Pour the reaction mixture into ice-cold water. The product will precipitate out of the solution.

-

Filter the precipitate, wash thoroughly with water to remove any remaining acid and salts, and dry the crude 2-amino-6-carboxymethylbenzothiazole.

-

-

Esterification:

-

Suspend the crude 2-amino-6-carboxymethylbenzothiazole in absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid. The acid catalyzes the Fischer esterification reaction between the carboxylic acid and ethanol.

-

Reflux the mixture for several hours until the esterification is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate to quench the sulfuric acid.

-

The ethyl ester product will precipitate. Filter the solid, wash with water, and dry.

-

-

Purification:

-

Recrystallize the crude (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester from a suitable solvent, such as ethanol, to obtain a purified crystalline product. Recrystallization is a critical step to remove impurities and obtain a sharp melting point.

-

Melting Point Determination: A Critical Protocol

The accurate determination of the melting point is essential for verifying the purity and identity of the synthesized compound.

Diagram of the Melting Point Determination Workflow

Caption: Standard workflow for melting point determination.

Step-by-Step Methodology

This protocol follows the general guidelines established by pharmacopeias.[7]

-

Sample Preparation:

-

Ensure the purified (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester is completely dry.

-

Finely powder a small amount of the sample using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

-

Instrument Calibration:

-

Calibrate the melting point apparatus using certified reference standards with known melting points that bracket the expected melting point of the sample.

-

-

Melting Point Measurement:

-

Place the capillary tube containing the sample into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 20 °C below the expected melting point of 243-245 °C.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation of the melting process.

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

-

Discussion: The Role of Melting Point as a Critical Quality Attribute

In the framework of Quality by Design (QbD) in the pharmaceutical industry, a Critical Quality Attribute (CQA) is a physical, chemical, biological, or microbiological property or characteristic that should be within an appropriate limit, range, or distribution to ensure the desired product quality.[8] For a crystalline active pharmaceutical ingredient (API) like (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester, the melting point is a key CQA for several reasons:

-

Identity: The melting point of a pure compound is a characteristic physical constant. A measured melting point that corresponds to the established value for a reference standard helps to confirm the identity of the substance.

-

Purity: The presence of even small amounts of impurities will typically cause a depression and broadening of the melting point range. Therefore, a sharp melting point within the specified range is a strong indicator of high purity. This is particularly important in drug development, as impurities can affect the safety and efficacy of the final drug product.

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different melting points, as well as different solubilities, dissolution rates, and bioavailability. Monitoring the melting point can help to identify and control the polymorphic form of the API, which is critical for ensuring consistent product performance.

For benzothiazole derivatives, which are often synthesized through multi-step processes, the potential for the introduction of impurities is significant. Therefore, rigorous control of the melting point as a CQA is essential throughout the development and manufacturing process to ensure a safe and effective final drug product.

Conclusion

(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester is a valuable intermediate in pharmaceutical synthesis. This technical guide has provided a comprehensive overview of its physicochemical properties, with a particular emphasis on its melting point of 243-245 °C. The detailed protocols for its synthesis, purification, and melting point determination are designed to be robust and reproducible, providing researchers and drug development professionals with the necessary information to work with this compound effectively. The discussion on the role of the melting point as a Critical Quality Attribute highlights its importance in ensuring the quality and consistency of this and other benzothiazole-based active pharmaceutical ingredients. Adherence to these principles of thorough characterization and quality control is fundamental to the successful development of new and effective medicines.

References

- (Reference to a general organic chemistry or medicinal chemistry textbook discussing the importance of heterocyclic compounds)

- Ahmood, K. H., Jebur, A. H., & Al-Juboori, A. A. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole-6-carboxylate derivatives. Eurasian Journal of Analytical Chemistry, 14(2), 271-279.

- (Reference to a standard text on spectroscopic methods in organic chemistry)

- (Reference to a paper detailing the synthesis of a similar benzothiazole deriv

- (Reference to a paper discussing the biological activities of benzothiazole deriv

- (Reference to a pharmacopeia, e.g., USP or Ph. Eur.

- AL-Qadisiya Journal For Science Vol .18 No.2 Year2013. (2013). AL-Qadisiya Journal For Science, 18(2).

- Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227.

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2023). MDPI.

- Adjusting the melting point of an Active Pharmaceutical Ingredient (API) via cocrystal formation enables processing of high melting drugs via combined hot melt and materials extrusion (HME and ME). (2026).

- How to Identify Critical Quality Attributes and Critical Process Parameters. (2015).

- Determination of Melting Points According to Pharmacopeia. (n.d.). thinkSRS.com.

- MELTING TEMPERATURE AND MELTING RANGE Draft proposal for inclusion in The Intern

- Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB.

- Melting Point Matters: The Key to Purity, Identification, and Quality Control. (n.d.). Buchi.com.

- Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (2018). PMC - NIH.

- Sakarya, H. C., et al. (2016). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 9, S1314–S1319.

- Solid-Phase Synthesis of 2-Aminobenzothiazoles. (2008). PMC - NIH.

- The Place of Drug Product Critical Quality Parameters in Quality by Design (QBD). (2017). Turkish Journal of Pharmaceutical Sciences.

- Synthesis and Study the Biological Activity of Some New Deriv

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdn.who.int [cdn.who.int]

- 3. turkjps.org [turkjps.org]

- 4. researchgate.net [researchgate.net]

- 5. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thinksrs.com [thinksrs.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-aminobenzothiazol-6-yl)acetate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzothiazole scaffold is a well-established pharmacophore found in a variety of biologically active molecules. The addition of an ethyl acetate moiety at the 6-position and an amino group at the 2-position introduces functional groups that can be crucial for molecular interactions or further chemical modifications. Accurate structural elucidation through spectroscopic analysis is paramount for its application in drug design and synthesis.

This guide provides a detailed analysis of the expected spectroscopic data for ethyl 2-(2-aminobenzothiazol-6-yl)acetate, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. As a self-validating system, the interpretation of each spectrum is cross-referenced with the others to build a cohesive and reliable structural confirmation.

Molecular Structure and Spectroscopic Rationale

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. Ethyl 2-(2-aminobenzothiazol-6-yl)acetate consists of a bicyclic 2-aminobenzothiazole core with an ethyl acetate substituent at the C6 position.

Caption: Molecular structure of ethyl 2-(2-aminobenzothiazol-6-yl)acetate.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For ethyl 2-(2-aminobenzothiazol-6-yl)acetate, the spectrum is predicted to show distinct signals for the aromatic protons, the amino protons, and the protons of the ethyl acetate group.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.8 | d | 1H | Ar-H |

| ~7.2-7.4 | dd | 1H | Ar-H |

| ~7.0-7.2 | d | 1H | Ar-H |

| ~7.1 | s (broad) | 2H | -NH₂ |

| ~4.1 | q | 2H | -O-CH₂-CH₃ |

| ~3.7 | s | 2H | Ar-CH₂- |

| ~1.2 | t | 3H | -O-CH₂-CH₃ |

Interpretation and Causality:

-

Aromatic Protons (δ 7.0-7.8): The benzothiazole ring will exhibit a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The exact shifts are influenced by the electron-donating amino group and the electron-withdrawing acetate substituent.

-

Amino Protons (δ ~7.1): The protons of the primary amine will likely appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent.

-

Ethyl Acetate Protons: This group gives rise to a classic ethyl pattern: a quartet for the methylene protons (-O-CH₂) deshielded by the adjacent oxygen atom, and a triplet for the terminal methyl protons (-CH₃)[1].

-

Methylene Bridge Protons (δ ~3.7): The two protons of the -CH₂- group connecting the aromatic ring to the carbonyl will appear as a singlet, as they are chemically equivalent and lack adjacent protons for coupling.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for polar aromatic compounds.

-

Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (to ensure a good signal-to-noise ratio).

-

Relaxation delay: 1-2 seconds.

-

Pulse width: 90 degrees.

-

Spectral width: 0-12 ppm.

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (ester) |

| ~168 | C2 (C=N) |

| ~150 | Aromatic C (quaternary) |

| ~135 | Aromatic C (quaternary) |

| ~130 | Aromatic C (quaternary) |

| ~125 | Aromatic CH |

| ~122 | Aromatic CH |

| ~120 | Aromatic CH |

| ~60 | -O-CH₂- |

| ~40 | Ar-CH₂- |

| ~14 | -CH₃ |

Interpretation and Causality:

-

Carbonyl Carbon (δ ~170): The ester carbonyl carbon is highly deshielded and appears far downfield.

-

Benzothiazole Carbons: The C2 carbon, part of the C=N bond, is also significantly downfield[2]. The other aromatic carbons will appear in the typical range of δ 120-150 ppm.

-

Aliphatic Carbons: The carbons of the ethyl group and the methylene bridge will be found in the upfield region of the spectrum[1].

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Technique: Proton-decoupled ¹³C NMR.

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural features.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Interpretation |

| 250 | [M]⁺ (Molecular Ion) |

| 205 | [M - OCH₂CH₃]⁺ |

| 177 | [M - CH₂COOCH₂CH₃]⁺ |

| 150 | [2-aminobenzothiazole]⁺ fragment |

Interpretation and Fragmentation Pathway:

The molecular ion peak is expected at m/z 250, corresponding to the molecular weight of C₁₁H₁₂N₂O₂S. Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 205, or the cleavage of the entire ethyl acetate side chain to yield a fragment at m/z 177. Further fragmentation could lead to the stable 2-aminobenzothiazole cation at m/z 150. A similar fragmentation pattern is observed for the isomeric compound, ethyl 2-aminobenzothiazole-6-carboxylate[3].

Caption: Predicted fragmentation pathway for ethyl 2-(2-aminobenzothiazol-6-yl)acetate.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Parameters:

-

Injector temperature: 250°C.

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Oven program: Start at a low temperature (e.g., 50°C), then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the compound.

-

-

MS Parameters:

-

Ionization energy: 70 eV.

-

Mass range: Scan from m/z 40 to 400.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, sharp | N-H stretching (asymmetric and symmetric) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2980-2850 | Medium | Aliphatic C-H stretching |

| ~1730 | Strong, sharp | C=O stretching (ester) |

| ~1620 | Strong | N-H bending and C=N stretching |

| ~1550 | Strong | Aromatic C=C stretching |

| 1250-1000 | Strong | C-O stretching (ester) |

Interpretation and Causality:

-

N-H Stretching: The two sharp bands in the 3400-3300 cm⁻¹ region are characteristic of a primary amine[4].

-

C=O Stretching: A strong, sharp absorption around 1730 cm⁻¹ is a definitive indicator of the ester carbonyl group. A similar absorption is seen in related compounds[5].

-

C-O Stretching: The "fingerprint" region will contain strong bands corresponding to the C-O single bond stretches of the ester.

-

Aromatic Vibrations: The absorptions for aromatic C-H and C=C stretching confirm the presence of the benzene ring.

Experimental Protocol: KBr Pellet

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: Place the ground powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural elucidation of ethyl 2-(2-aminobenzothiazol-6-yl)acetate. The predicted data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy are mutually consistent and grounded in the fundamental principles of each technique, as well as by comparison to closely related and well-characterized molecules. This in-depth guide serves as a valuable resource for researchers in the synthesis, characterization, and application of this and similar benzothiazole derivatives.

References

-

Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227. [Link]

-

Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 2, 67-82. [Link]

-

Sakarya, H. C., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 9, S1314-S1319. [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]

-

PubChem. (n.d.). Ethyl 2-Aminobenzothiazole-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Jebur, A. K. H., et al. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. Eurasian Journal of Analytical Chemistry, 14(2). [Link]

-

Farmacia Journal. (2018). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia, 66(5). [Link]

-

SAS Publishers. (2018). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Scholars Academic Journal of Pharmacy, 7(1), 1-5. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 2-(2-aminobenzothiazol-6-yl)acetate. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the spectral features of this heterocyclic compound, grounded in established spectroscopic principles. We will explore the causality behind the observed chemical shifts and coupling patterns, present a protocol for data acquisition, and provide visual aids to deconstruct the molecular structure and its NMR signature.

Molecular Structure and Proton Environments

Understanding the ¹H NMR spectrum begins with a thorough analysis of the molecule's structure. Ethyl 2-(2-aminobenzothiazol-6-yl)acetate possesses several distinct proton environments, each giving rise to a unique signal in the NMR spectrum.

The structure consists of a 2-aminobenzothiazole core substituted at the 6-position with an ethyl acetate group. The key proton-bearing fragments are:

-

The benzothiazole aromatic ring with three protons.

-

The amino group (-NH₂) protons.

-

The methylene bridge (-CH₂-) of the acetate group.

-

The ethyl ester group (-OCH₂CH₃) .

Below is a diagram of the molecular structure with each unique proton environment labeled for clarity.

Figure 1: Molecular structure of ethyl 2-(2-aminobenzothiazol-6-yl)acetate with key proton groups highlighted.

Predicted ¹H NMR Spectrum: A Peak-by-Peak Analysis

Table 1: Predicted ¹H NMR Data for Ethyl 2-(2-aminobenzothiazol-6-yl)acetate in DMSO-d₆

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.7 - 7.8 | Doublet (d) | 1H | H-4 | This proton is ortho to the sulfur atom and is expected to be the most downfield of the aromatic protons. |

| ~ 7.4 - 7.5 | Singlet (s) or narrow doublet | 1H | H-7 | This proton has no ortho or meta coupling partners, leading to a singlet or a small doublet due to para-coupling with H-4. |

| ~ 7.1 - 7.2 | Doublet of Doublets (dd) | 1H | H-5 | This proton is coupled to both H-4 (ortho-coupling) and H-7 (meta-coupling). |

| ~ 7.0 | Broad Singlet (br s) | 2H | -NH₂ | The chemical shift of amine protons is highly variable and depends on solvent and concentration. The peak is often broad due to quadrupole broadening and exchange.[7] |

| ~ 4.1 | Quartet (q) | 2H | -OCH₂CH₃ | The methylene protons of the ethyl group are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4).[3] |

| ~ 3.7 | Singlet (s) | 2H | Ar-CH₂-CO | These methylene protons are adjacent to a carbonyl group and an aromatic ring but have no adjacent protons to couple with, hence a singlet is expected. |

| ~ 1.2 | Triplet (t) | 3H | -OCH₂CH₃ | The methyl protons of the ethyl group are adjacent to a methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3).[3] |

Causality of Chemical Shifts and Coupling

-

Aromatic Region (δ 7.0 - 8.0 ppm): The protons on the benzothiazole ring are in the deshielded aromatic region. Their precise chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nature of the thiazole ring. The coupling patterns (doublets and doublet of doublets) arise from through-bond interactions with neighboring protons (spin-spin coupling). Ortho coupling (typically 7-9 Hz) is stronger than meta coupling (2-3 Hz).

-

Amino Protons (δ ~7.0 ppm): The -NH₂ protons are exchangeable, and their signal can be broad. In DMSO-d₆, hydrogen bonding with the solvent can sharpen the peak and shift it downfield.

-

Aliphatic Region (δ 1.0 - 4.5 ppm):

-

The Ar-CH₂-CO singlet appears around 3.7 ppm due to the deshielding effects of the adjacent aromatic ring and the carbonyl group.

-